Phenyl(pyridin-2-yl)methanol is a chiral compound characterized by the presence of a phenyl group and a pyridin-2-yl moiety attached to a methanol functional group. Its chemical formula is , and it plays a significant role in various synthetic applications, particularly in the pharmaceutical industry due to its utility in creating complex organic molecules.
Phenyl(pyridin-2-yl)methanol can be classified as an aromatic alcohol. It is derived from the asymmetric hydrogenation of corresponding ketones, specifically phenyl(pyridin-2-yl) methanones. This compound can exist in two enantiomeric forms, (R)-phenyl(pyridin-2-yl)methanol and (S)-phenyl(pyridin-2-yl)methanol, which are important in chiral synthesis and medicinal chemistry .
The synthesis of phenyl(pyridin-2-yl)methanol typically involves asymmetric hydrogenation reactions. Here are key steps and methods involved:
The molecular structure of phenyl(pyridin-2-yl)methanol features:
In crystal form, the compound exhibits O—H⋯N hydrogen bonding interactions that link molecules into helical chains along the c-axis direction, contributing to its stability .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 185.22 g/mol |
Crystal System | Orthorhombic |
Space Group | Pnma |
Melting Point | 72 °C |
Phenyl(pyridin-2-yl)methanol undergoes various chemical reactions:
The mechanism of action for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanol typically involves:
Phenyl(pyridin-2-yl)methanol appears as a colorless solid with a melting point around 72 °C. Its solubility varies based on solvent polarity, making it suitable for various organic reactions.
Key chemical properties include:
Phenyl(pyridin-2-yl)methanol has several applications in scientific research:
Chiral diarylmethanols represent privileged scaffolds in pharmaceutical chemistry due to their presence in bioactive molecules and therapeutic agents. Phenyl(pyridin-2-yl)methanol—a heteroaromatic diarylmethanol—serves as a key intermediate for synthesizing antihistamines like bepotastine and carbinoxamine [3] [6]. Its (S)-enantiomer exhibits intrinsic analgesic and anticonvulsant properties, as demonstrated in Leuconostoc-mediated biocatalytic studies [1]. Beyond direct pharmacological activity, this compound’s structural motif enables applications in agrochemical synthesis and chiral ligand design, where enantiopurity dictates functional efficacy [1] . The growing demand for enantioselective synthesis is underscored by the global rise in allergy-related disorders, driving the need for scalable production of second-generation antihistamines [6].
Table 1: Bioactive Derivatives of Phenyl(pyridin-2-yl)methanol
Derivative | Therapeutic Application | Role of Chiral Alcohol |
---|---|---|
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | Bepotastine (antiallergic) | Key chiral backbone |
(S)-Phenyl(pyridin-2-yl)methanol | Analgesic agents | Direct bioactive scaffold |
Orphenadrine | Anticholinergic | Structural component |
The molecule’s bioactivity stems from its stereogenic center flanked by electronically dissimilar aryl groups: a phenyl ring and a nitrogen-containing pyridyl ring. This asymmetry creates distinct steric and electronic environments that enzymes or chemical catalysts must differentiate during stereoselective synthesis. The pyridine nitrogen acts as a coordination site in metal-catalyzed hydrogenation but simultaneously poses challenges by poisoning conventional catalysts [6] . Steric hindrance is pronounced in the enzyme active sites of alcohol dehydrogenases (ADHs), where mutations like Phe56Ile/Trp288Ala in Geotrichum candidum ADH are required to accommodate the bulky benzoylpyridine moiety [3]. Computational studies confirm that the pyridyl group’s orientation influences substrate binding energy (−8.2 kcal/mol in wild-type ADHs), impacting reduction efficiency [3].
Producing enantiopure phenyl(pyridin-2-yl)methanol faces three primary hurdles:
Traditional chemical routes require expensive chiral auxiliaries or harsh conditions, conflicting with green chemistry principles. Consequently, biocatalytic and chemocatalytic innovations have emerged to address these constraints, as detailed in the next sections.
Table 2: Performance Comparison of Biocatalysts for Asymmetric Reduction
Biocatalyst | Conversion (%) | ee (%) | Product Configuration | Gram-Scale Yield | Key Advancement |
---|---|---|---|---|---|
Leuconostoc pseudomesenteroides N13 [1] | 99 | 99 | (S) | 11.79 g (98%) | Multi-response nonlinear optimization |
Weissella paramesenteroides N7 [2] | >99 | >99 | (S) | 11.07 g (97%) | Modified distance optimization |
Geotrichum candidum ADH (Phe56Ile/Trp288Ala) [3] | >90 | 97 | (R) | Not reported | Dual-pocket mutagenesis |
Cryptococcus sp. (IL-tolerant mutant) [6] | 95 | 98 | (S) | Not reported | Ionic liquid co-solvent tolerance |
Whole-cell biocatalysts like Lactobacillus paracasei historically achieved ≤93% yield for gram-scale syntheses, with suboptimal substrate loading (5.87 g from 100 mL reaction) [1]. Classical "one-variable-at-a-time" optimization exacerbated costs and overlooked parameter interactions. Modern solutions like inscribed design (for Leuconostoc) or modified distance optimization (for Weissella) now enable simultaneous parameter tuning—pH (6.0), temperature (29°C), agitation (153 rpm)—to boost conversion to 99% and ee to 99% [1] [2].
Aqueous systems suffer from substrate hydrophobicity and product inhibition. Hydrophilic ionic liquids (e.g., [C₂mim][HCOO]) enhance substrate solubility but exhibit cytotoxicity. Cryptococcus sp. mutants tolerate 15% (v/v) ionic liquids, enabling 98% ee and 95% conversion by mitigating cellular toxicity [6].
Ru-(S)-Xyl-SDP catalysts achieve 99% ee in asymmetric hydrogenation but require argon atmospheres, high H₂ pressure (50 psi), and specialized ligands . These factors increase production costs, limiting industrial adoption compared to biocatalytic routes.
Directed evolution of ADHs remains critical. Geotrichum candidum mutants show 22-fold higher activity (4.5 μmol/min/mg) than wild-type enzymes by enlarging substrate-binding pockets [3]. However, predicting mutation effects on enantioselectivity requires advanced computational modeling.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8